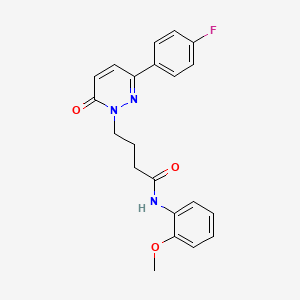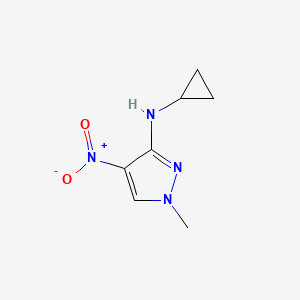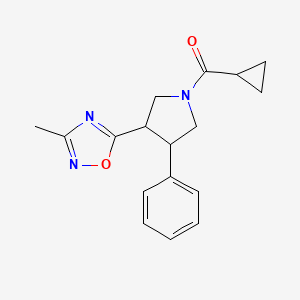
N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is known for its unique chemical structure, which makes it a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
1. Cancer Research: N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell signaling pathways. This makes it a potential candidate for developing new anticancer drugs.
2. Neurological Disorders: N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has been found to modulate the activity of certain ion channels in the brain, which makes it a potential therapeutic agent for treating neurological disorders such as epilepsy and migraine.
3. Infectious Diseases: N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has been shown to have antimicrobial properties, which makes it a potential candidate for developing new antibiotics.
Wirkmechanismus
The mechanism of action of N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide involves its ability to interact with specific proteins or enzymes in the body. This interaction can either activate or inhibit the activity of these proteins or enzymes, leading to various biological effects. For example, in cancer cells, N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide inhibits the activity of certain proteins involved in cell signaling pathways, leading to cell death.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth
2. Modulation of ion channel activity in the brain
3. Antimicrobial activity
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide in lab experiments include its unique chemical structure, which makes it a valuable tool for investigating various biological processes. The limitations of using N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for research involving N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide, including:
1. Developing new anticancer drugs based on N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
2. Investigating the potential therapeutic effects of N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide on neurological disorders such as epilepsy and migraine
3. Developing new antibiotics based on N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
4. Investigating the potential use of N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide in drug delivery systems.
Conclusion:
N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is a valuable tool for investigating various biological processes. Its unique chemical structure and potential applications in cancer research, neurological disorders, and infectious diseases make it a promising compound for future research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.
Synthesemethoden
The synthesis of N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide involves the reaction of 3-cyanothiolan-3-amine, 3-fluorophenylboronic acid, and 1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide in high yield and purity.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4OS/c16-11-2-1-3-12(8-11)20-6-4-13(19-20)14(21)18-15(9-17)5-7-22-10-15/h1-4,6,8H,5,7,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXBYYFRQFSYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=NN(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)







![3-[(2,5-Dimethoxyphenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B2885281.png)
![N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885284.png)
![5-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2885285.png)
![1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea](/img/structure/B2885286.png)
![N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2885288.png)